Boc-Gln-ONp

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-Gln-ONp is synthesized through the esterification of Boc-L-glutamine with 4-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Gln-ONp undergoes several types of chemical reactions, including:

Substitution: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under aqueous conditions.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the nitrophenyl group.

Major Products Formed

Hydrolysis: Boc-L-glutamine and 4-nitrophenol.

Substitution: Various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Boc-Gln-ONp has a wide range of applications in scientific research, including:

Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis.

Biological Studies: This compound is used in the study of enzyme kinetics and mechanisms, particularly in the context of proteases.

Medical Research: It is used in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: This compound is used in the production of various peptide-based products and materials.

Mecanismo De Acción

The mechanism of action of Boc-Gln-ONp involves the protection of the amino group of glutamine through the formation of an ester bond with 4-nitrophenol. This protection prevents unwanted side reactions during peptide synthesis . The ester bond can be selectively cleaved under specific conditions to yield the desired peptide product .

Comparación Con Compuestos Similares

Similar Compounds

Boc-L-glutamine 4-nitrophenyl ester: Similar in structure and function to Boc-Gln-ONp.

Boc-L-glutamine methyl ester: Another protecting group used in peptide synthesis.

Boc-L-glutamine ethyl ester: Similar to this compound but with an ethyl group instead of a nitrophenyl group.

Uniqueness

This compound is unique due to its nitrophenyl ester group, which provides specific reactivity and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Actividad Biológica

Boc-Gln-ONp (Boc-glutamine p-nitrophenyl ester) is a derivative of glutamine that has gained attention in biochemical research due to its potential applications in peptide synthesis and enzymatic studies. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

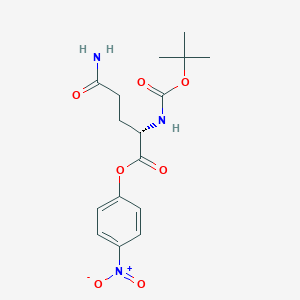

This compound has the chemical formula C16H21N3O7 and a molecular weight of 363.36 g/mol. It is classified as an active ester, which makes it useful in peptide coupling reactions.

Enzymatic Activity

The biological activity of this compound has been primarily studied in the context of its hydrolysis by various enzymes. The compound serves as a substrate for acylases, which are enzymes that catalyze the hydrolysis of amide bonds.

Hydrolysis Studies

In comparative studies, this compound was shown to have significantly lower hydrolysis rates compared to other substrates like Boc-Asn-ONp. For instance, in experiments using bean proteinase, this compound exhibited a negligible hydrolysis rate of approximately 0.04 units per minute, while Boc-Asn-ONp showed a rate of 3.18 units per minute, indicating that this compound is a poor substrate for this enzyme .

| Substrate | Hydrolysis Rate (units/min) |

|---|---|

| Boc-Asn-ONp | 3.18 |

| This compound | 0.04 |

| Z-Gly-ONp | <0.03 |

| Z-Ala-ONp | 0.06 |

This stark difference highlights the specificity of enzymes towards different substrates and suggests that while this compound can be utilized in synthetic applications, its utility in enzymatic assays may be limited.

Peptide Synthesis Applications

This compound is frequently employed in solid-phase peptide synthesis (SPPS). Its active ester form facilitates the coupling of glutamine residues to growing peptide chains. In one study, this compound was used effectively to synthesize partial sequences of substance P, demonstrating its practical application in peptide chemistry .

Case Study: Substance P Synthesis

In a controlled experiment, researchers utilized this compound in a coupling reaction with a deprotected pentapeptide. The reaction conditions included DMF as a solvent and were stirred for 72 hours at room temperature. The successful incorporation of glutamine into the peptide chain confirmed the effectiveness of this compound as a coupling agent .

Stability and Reactivity

The stability of this compound in various conditions is crucial for its application in biological systems. Studies have shown that this compound remains stable under physiological conditions but may hydrolyze more rapidly under alkaline conditions due to increased nucleophilicity of water . This property must be considered when designing experiments that involve this compound.

Propiedades

IUPAC Name |

(4-nitrophenyl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMMCTZLXOVMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15387-45-8 | |

| Record name | L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015387458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.